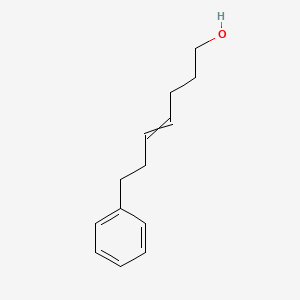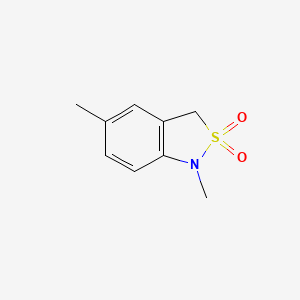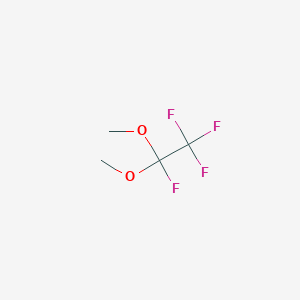
1,1,1,2-Tetrafluoro-2,2-dimethoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrafluoro-2,2-dimethoxyethane is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of four fluorine atoms and two methoxy groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2,2-dimethoxyethane typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,1,1,2-tetrafluoroethane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
1,1,1,2-Tetrafluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce hydrogenated derivatives.
科学研究应用
1,1,1,2-Tetrafluoro-2,2-dimethoxyethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying fluorinated biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of 1,1,1,2-Tetrafluoro-2,2-dimethoxyethane involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrafluoro-1,2-dimethoxyethane: Similar in structure but with different fluorine atom positions.
1,1,2,2-Tetrafluoroethane: Lacks the methoxy groups, resulting in different chemical properties.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Contains additional fluorinated groups, leading to varied applications.
Uniqueness
1,1,1,2-Tetrafluoro-2,2-dimethoxyethane is unique due to its specific arrangement of fluorine and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
595543-28-5 |
|---|---|
分子式 |
C4H6F4O2 |
分子量 |
162.08 g/mol |
IUPAC 名称 |
1,1,1,2-tetrafluoro-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H6F4O2/c1-9-4(8,10-2)3(5,6)7/h1-2H3 |
InChI 键 |
ZGUJLIAHGIJJMK-UHFFFAOYSA-N |
规范 SMILES |
COC(C(F)(F)F)(OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


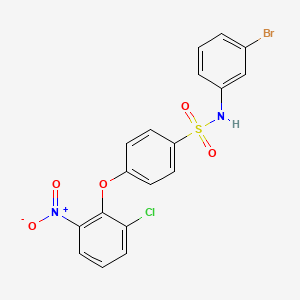
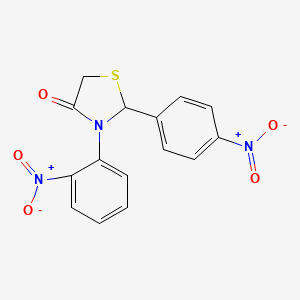
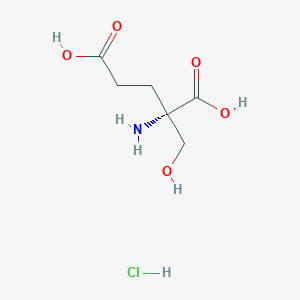
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
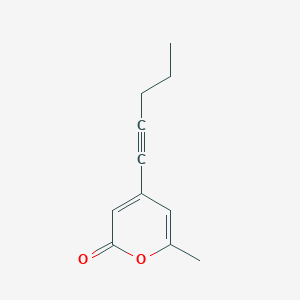
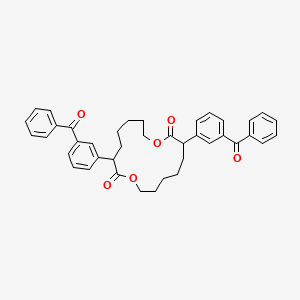
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
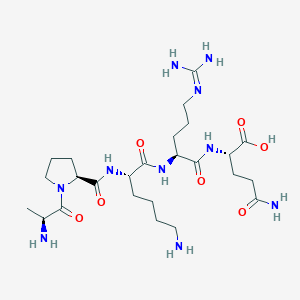
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
